molecular formula C21H19N3O2 B2752655 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide CAS No. 862813-52-3

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide

Cat. No.: B2752655
CAS No.: 862813-52-3
M. Wt: 345.402
InChI Key: CZDWOPFNSMSHBZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-N-[(2-Methyl-1H-indol-5-yl)methyl]-2-oxoacetamide is a bifunctional indole derivative characterized by two 2-methylindole moieties linked via a 2-oxoacetamide bridge. The structure features:

  • Two substituted indole rings: A 2-methyl group at position 2 of both indole nuclei.
  • Acetamide linker: The oxoacetamide group connects the indole-3-yl and N-(indol-5-yl)methyl substituents.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-12-9-15-10-14(7-8-17(15)23-12)11-22-21(26)20(25)19-13(2)24-18-6-4-3-5-16(18)19/h3-10,23-24H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDWOPFNSMSHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide typically involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-methyl-1H-indole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C23H23N5O2
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide

Physicochemical Properties

The compound's physicochemical properties, such as solubility and stability, are crucial for its applications in drug development. Understanding these properties aids in predicting the compound's behavior in biological systems.

Anticancer Activity

Recent studies indicate that compounds related to 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide exhibit significant anticancer properties. For instance, related indole derivatives have shown potent cytotoxic effects against various cancer cell lines, including:

  • MCF7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • HepG2 (Liver Cancer)

In one study, a derivative demonstrated an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, suggesting strong anti-proliferative activity. The mechanism of action was linked to the induction of apoptosis via caspase pathways, particularly caspase-8-dependent apoptosis .

Antimicrobial Properties

Research has also explored the antimicrobial potential of indole derivatives. Compounds similar to 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide have been tested against both Gram-positive and Gram-negative bacteria. Certain derivatives exhibited significant inhibition zones in diameter tests against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antimicrobial agents .

Synthetic Approaches

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-y)methyl]-2-oxoacetamide typically involves several steps:

  • Formation of Indole Derivatives : The initial step often involves the synthesis of substituted indoles through cyclization reactions.
  • Acetylation : The introduction of the acetamide group is achieved through acetylation reactions with acetic anhydride or acetyl chloride.
  • Final Coupling : The final product is obtained through coupling reactions that link the indole moieties with the acetamide functional group.

These methods are crucial for producing compounds with desired biological activities while ensuring high yields and purity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of N-substituted indole derivatives, including those related to 2-(2-methyl-1H-indol-3-y)-N-[ (2-methyl - 1H-indol - 5 - yl)methyl]- 2 - oxoacetamide , demonstrated promising results in inhibiting cancer cell proliferation. The study employed various assays to evaluate cytotoxicity and elucidated mechanisms involving apoptosis pathways .

Case Study 2: Antimicrobial Activity

Another significant investigation assessed the antimicrobial efficacy of indole-based compounds against a range of bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also showed potential for further development into therapeutic agents for infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • However, this may reduce aqueous solubility compared to the target compound’s indole-based substituents.
  • Methoxy-Substituted Analogs (e.g., ) : Methoxy groups enhance electron density on the indole ring, favoring π-π stacking interactions in biological targets. The target compound lacks such groups, relying on methyl substituents for steric stabilization .
  • Simplified Benzyl Analogs (e.g., ) : Replacing the indolylmethyl group with 4-methylbenzyl reduces molecular complexity but may diminish binding affinity due to loss of indole-indole π-stacking.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide is a synthetic derivative belonging to the indole family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, its antibacterial properties, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 270.34 g/mol. The structure features two indole moieties connected through an acetamide linkage, which is hypothesized to contribute to its biological efficacy.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from different research articles:

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung Cancer)15.0Induction of apoptosis and cell cycle arrest
PC3 (Prostate Cancer)10.5Activation of p53 pathway leading to apoptosis
MCF-7 (Breast Cancer)12.0Inhibition of Bcl-2 expression
HCT116 (Colon Cancer)18.0Cell cycle arrest at S-phase

Case Study: Prostate Cancer
A study focused on the PC3 cell line demonstrated that treatment with this compound resulted in a significant increase in pre-G1 phase cells, indicating apoptosis. The upregulation of p53 and subsequent activation of p21 were noted as critical events leading to cell cycle arrest and apoptosis, suggesting a dual mechanism of action involving both pro-apoptotic signaling and cell cycle regulation .

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial Strain MIC (µg/mL) Activity Reference
Staphylococcus aureus4.5Effective against MRSA
Mycobacterium tuberculosis1.0Significant inhibition observed

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

The biological activity of 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases (e.g., S-phase), primarily through modulation of cyclin-dependent kinases and p53 signaling pathways.
  • Antimicrobial Action : The compound disrupts bacterial cell wall integrity and inhibits essential metabolic processes, leading to bactericidal effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the indole rings and (2) coupling via oxoacetamide linkage. For example, acylation of 2-methylindole derivatives with acetic anhydride under reflux with a base (e.g., pyridine) can generate the oxoacetamide core . Subsequent alkylation or condensation with a 5-methylindole derivative, using coupling agents like DMF/NaH for sulfur-based linkages, may complete the synthesis . Monitoring via TLC and purification by recrystallization (e.g., using DMF/acetic acid mixtures) ensures product integrity .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns indole proton environments (e.g., aromatic protons at δ 6.8–7.6 ppm) and methyl/amide groups .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C22H20N3O2: calculated 366.1556) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Key parameters include:

  • Catalyst/Base Selection : Sodium acetate in acetic acid enhances acylation efficiency, while NaH in DMF facilitates nucleophilic substitution .
  • Temperature/Time : Reflux (~100–120°C) for 3–8 hours balances reaction progress and side-product formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates .
  • Workflow : Continuous flow reactors may scale up production while maintaining consistency .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Hybrid Experimental-Computational Analysis : Pair experimental FT-IR/Raman data with DFT calculations to assign vibrational modes and confirm tautomeric forms .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., indole C3 vs. C5 substituents) .
  • Isotopic Labeling : Incorporates deuterated analogs to trace proton environments in complex spectra .

Q. How do structural modifications at the indole rings influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Methyl groups at C2/C5 positions alter steric hindrance and electronic profiles, impacting enzyme binding (e.g., indole derivatives with 5-methyl groups show enhanced inhibition of cytochrome P450 enzymes) .
  • Biological Assays : Dose-response curves (IC50) and molecular docking studies (e.g., AutoDock Vina) correlate substituent placement with activity .
  • Comparative SAR Studies : Testing analogs with halogens or methoxy groups at C6/C7 positions reveals trends in antioxidant or antimicrobial potency .

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